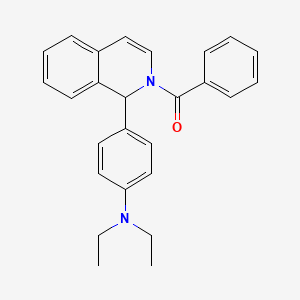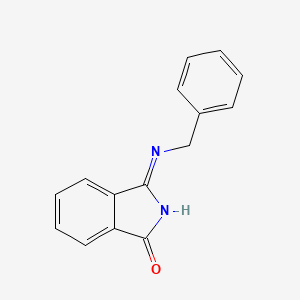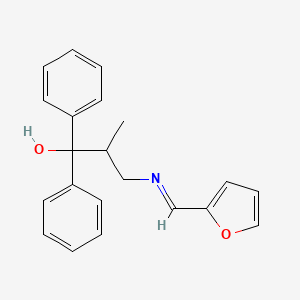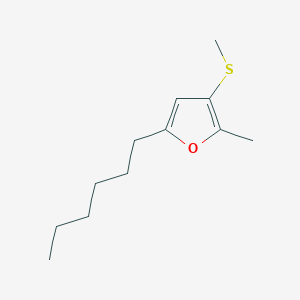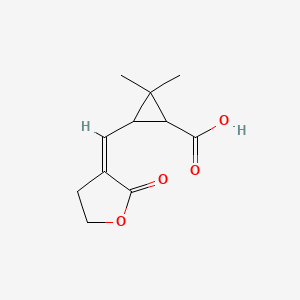
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is an organic compound with a complex structure It features a cyclopropane ring, a furanone moiety, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple is used to react with an alkene.
Introduction of the Furanone Moiety: This step might involve the use of a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone moiety.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially at the cyclopropane ring and the furanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid would depend on its specific application. Generally, it may interact with molecular targets through:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Interacting with Receptors: Modulating receptor function.
Pathway Involvement: Participating in or disrupting biochemical pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: Lacks the furanone moiety.
3-(2-Oxodihydrofuran-3(2H)-ylidene)propanoic acid: Lacks the cyclopropane ring.
2,2-Dimethyl-3-(methyl)cyclopropanecarboxylic acid: Lacks the furanone moiety.
Uniqueness
2,2-Dimethyl-3-((2-oxodihydrofuran-3(2H)-ylidene)methyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring, furanone moiety, and carboxylic acid group, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-[(Z)-(2-oxooxolan-3-ylidene)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2)7(8(11)9(12)13)5-6-3-4-15-10(6)14/h5,7-8H,3-4H2,1-2H3,(H,12,13)/b6-5- |
InChI 键 |
QPCBFWBMGXGMNJ-WAYWQWQTSA-N |
手性 SMILES |
CC1(C(C1C(=O)O)/C=C\2/CCOC2=O)C |
规范 SMILES |
CC1(C(C1C(=O)O)C=C2CCOC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


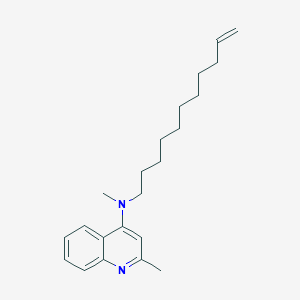
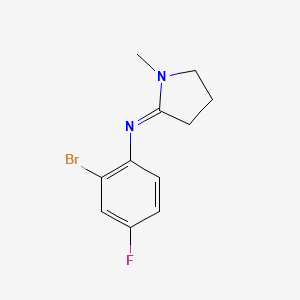
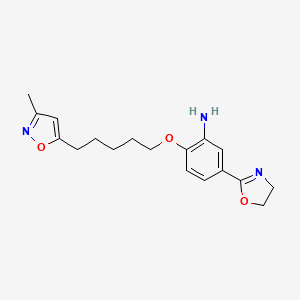
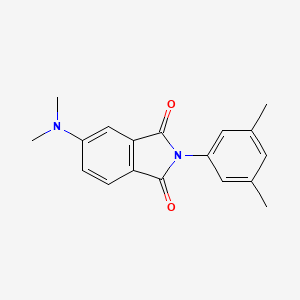

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
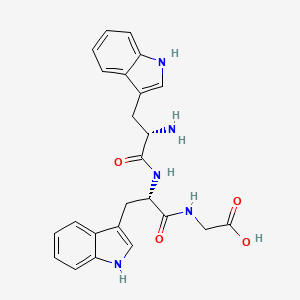
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
